Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
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Overview
Description
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex arrangement of functional groups, including an ethyl ester, a chlorobenzyl moiety, and an imidazolidinyl ring, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazolidinyl Ring: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinyl ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl intermediate.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[3-(2-bromobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
Ethyl 2-[3-(2-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: The methyl group may alter the compound’s hydrophobicity and binding affinity to molecular targets.
Properties
IUPAC Name |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMOOPCYPKNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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